3-Chloro-4-isopropylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-isopropylphenol is an organic compound with the molecular formula C9H11ClO. It is a chlorinated phenol derivative, characterized by the presence of a chlorine atom and an isopropyl group attached to the phenol ring. This compound is known for its antimicrobial properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-isopropylphenol typically involves the chlorination of 4-isopropylphenol. One common method includes the reaction of 4-isopropylphenol with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the phenol ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation and crystallization techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-isopropylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the phenol group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products Formed:
Oxidation: Quinone derivatives
Reduction: Hydroquinone derivatives
Substitution: Brominated or nitrated phenol derivatives
Scientific Research Applications
3-Chloro-4-isopropylphenol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Chloro-4-isopropylphenol primarily involves its interaction with microbial cell membranes. The phenolic hydroxyl group binds to proteins on the cell membrane, disrupting its integrity and causing the contents of the bacterial cell to leak out. This leads to cell death and provides the compound with its antimicrobial properties .
Comparison with Similar Compounds
Chloroxylenol: Another chlorinated phenol with similar antimicrobial properties.
4-Chloro-3-methylphenol: Shares structural similarities and is also used for its antimicrobial activity.
Uniqueness: 3-Chloro-4-isopropylphenol is unique due to the presence of both a chlorine atom and an isopropyl group on the phenol ring. This structural specificity enhances its lipophilicity and reactivity, making it a valuable compound in various chemical and biological applications .
Properties
Molecular Formula |
C9H11ClO |
---|---|
Molecular Weight |
170.63 g/mol |
IUPAC Name |
3-chloro-4-propan-2-ylphenol |
InChI |
InChI=1S/C9H11ClO/c1-6(2)8-4-3-7(11)5-9(8)10/h3-6,11H,1-2H3 |
InChI Key |
JFHHZQIDWABJOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.